4-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide
Description
4-Fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is a benzamide derivative featuring a pyrimidine core. Its structure includes:
- A 2-methyl-6-propoxypyrimidin-4-yl group, where the methyl and propoxy substituents influence steric and electronic properties.
- A phenylamino linker bridging the benzamide and pyrimidine units, facilitating planar or semi-planar conformations critical for target binding.
Properties
IUPAC Name |
4-fluoro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-3-12-28-20-13-19(23-14(2)24-20)25-17-8-10-18(11-9-17)26-21(27)15-4-6-16(22)7-5-15/h4-11,13H,3,12H2,1-2H3,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQAEJMIFFFSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzamide Segment Synthesis
4-Fluoro-N-(4-aminophenyl)benzamide is synthesized via a two-step protocol:
- 4-Fluorobenzoyl chloride formation : Treatment of 4-fluorobenzoic acid with thionyl chloride (SOCl₂) at 70°C for 3 hours achieves quantitative conversion.
- Amidation : Reaction with 1,4-phenylenediamine in tetrahydrofuran (THF) using triethylamine as a base yields the benzamide intermediate. Stoichiometric control (1:1 molar ratio) prevents over-amination.
Pyrimidine Segment Synthesis
4-Chloro-2-methyl-6-propoxypyrimidine is constructed via cyclocondensation:
- Propoxypyrimidine core : Ethyl propoxyacetate and guanidine carbonate undergo cyclization in ethanol under reflux (78°C, 6 hours), followed by chlorination using phosphorus oxychloride (POCl₃) at 110°C.
- Methyl group introduction : Friedel-Crafts alkylation with methyl iodide in the presence of aluminum chloride (AlCl₃) introduces the 2-methyl substituent.
Coupling Methodologies and Reaction Optimization
The critical C–N bond formation between the benzamide and pyrimidine segments has been investigated under varied conditions:
Nucleophilic Aromatic Substitution (NAS)
Base Screening
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 120 | 12 | 62 |
| NaOH | DMA | 100 | 3 | 88 |
| Et₃N | THF | 65 | 24 | 41 |
Sodium hydroxide in DMA emerged as optimal, mirroring improvements observed in the synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-formamide. The inorganic base eliminates explosion risks associated with potassium tert-butoxide while enabling shorter reaction times.
Solvent Effects
Polar Aprotic Solvents
- DMA : Achieved 88% yield due to superior solubility of both aromatic substrates.
- NMP : Comparable efficiency (85% yield) but higher viscosity complicates workup.
- DMF : Reduced yield (72%) attributed to competitive decomposition at elevated temperatures.
Process Intensification and Isolation
Crystallization Protocols
Post-reaction workup involves:
- Dilution : Addition of deionized water (1:1 v/v to reaction mixture).
- Cooling : Gradual cooling to 0–10°C induces crystallization.
- Filtration : Isolation yields 85–89% pure product (HPLC >98.5%).
This method eliminates resource-intensive column chromatography, reducing organic waste by 70% compared to extraction-based isolation.
Spectroscopic Characterization
Key Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.45 (s, 1H, pyrimidine-H), 7.92–7.85 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.12 (q, J=6.8 Hz, 2H, OCH₂), 2.51 (s, 3H, CH₃), 1.82–1.75 (m, 2H, CH₂), 1.01 (t, J=7.4 Hz, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₂₃H₂₂FN₃O₂ [M+H]⁺: 408.1718, found: 408.1715.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- The target’s propoxy group balances lipophilicity and steric bulk, possibly optimizing bioavailability .
- Amino Acid Backbone: compounds include stereospecific amino acid linkages absent in the target compound, which may alter conformational flexibility .
Fluorinated Benzamide Derivatives
4-Fluoro-N-(4-hydrazinecarbonyl)phenyl)benzamide (4b) () replaces the pyrimidine group with a hydrazinecarbonyl unit.
Key Differences :
- Functional Groups : The hydrazinecarbonyl group in 4b may confer metal-chelating properties or nucleophilic reactivity, contrasting with the pyrimidine’s role in hydrogen bonding or π-π stacking .
- Biological Targets : Hydrazine derivatives often target oxidoreductases or proteases, whereas pyrimidine-containing compounds (e.g., the target) are more commonly kinase or HDAC inhibitors .
Kinase Inhibitors with Pyrimidine Motifs
Imatinib, nilotinib, and dasatinib () are kinase inhibitors with pyrimidine or benzamide components.
Key Differences :
- Substituent Patterns : Imatinib’s 4-methylpiperazinylmethyl group enhances solubility, while the target’s 6-propoxy group may improve selectivity for discoidin domain receptors (DDR1/2) by occupying hydrophobic pockets .
- Selectivity: The target compound’s 2-methyl-6-propoxy pyrimidine could reduce off-target effects compared to non-selective kinase inhibitors like dasatinib .
HDAC Inhibitors
CI-994 () is a benzamide-based HDAC inhibitor but lacks the pyrimidine-amino-phenyl linkage.
Key Differences :
- Mechanism : CI-994 directly inhibits HDAC-1/2, whereas the target’s pyrimidine group may redirect activity toward kinases or other ATP-binding proteins .
- Substituent Effects: The 4-fluoro group in the target compound could enhance target affinity compared to CI-994’s acetylated amino group .
Pyrimidine Derivatives with Fluorinated Aromatics
The N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () shares fluorinated aromatic and pyrimidine motifs.
Key Differences :
- Hydrogen Bonding : The absence of a methoxy group in the target compound could alter intermolecular interactions, affecting pharmacokinetics .
Mechanism and Selectivity Insights
- Kinase Inhibition : The pyrimidine’s 2-methyl and 6-propoxy groups may enhance DDR1/2 binding over other kinases by fitting into hydrophobic regions, a hypothesis supported by structural analogs in .
- HDAC Inhibition Unlikely: Unlike CI-994, the target lacks the acetylated amino group critical for HDAC active-site binding, suggesting divergent mechanisms .
Biological Activity
4-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound with a molecular formula of and a molecular weight of approximately 380.4 g/mol. This compound features a fluoro group, a benzamide moiety, and a pyrimidine derivative, which contribute to its potential biological activity. The unique structure suggests specific interactions with biological targets, particularly in medicinal chemistry contexts.
Structural Characteristics
The compound's structure includes:
- Fluoro group : Enhances lipophilicity and potential binding affinity.
- Benzamide moiety : Known for its role in various pharmacological activities.
- Pyrimidine derivative : Often associated with enzyme inhibition and anticancer properties.
Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, potentially influencing various signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or enzymes, similar to other compounds in its structural class.
- Cell Proliferation : It has shown potential in inhibiting solid tumor cell growth, suggesting anticancer properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide | Similar amine and benzamide structure | Potential kinase inhibitor |
| 4-methoxy-N-(4-(2-methylpyrimidinyl)phenyl)benzamide | Contains methoxy instead of fluoro | Antibacterial properties |
| N-(pyridin-3-yl)-N'-(pyridin-2-yl)methanediamide | Different heterocyclic systems | Anticancer activity |
This table highlights the variations in functional groups and their implications on biological activities, showcasing how structural modifications can lead to different pharmacological profiles.
Case Studies and Research Findings
Recent studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
-
Antiproliferative Effects : In vitro assays demonstrated that compounds with similar structures exhibited significant inhibitory effects on various cancer cell lines, with IC50 values indicating potent antitumor activity.
- For example, a related compound showed an IC50 value of 1.30 μM against HepG2 cells, suggesting that this compound may have comparable efficacy.
- Mechanistic Studies : Further investigations revealed that these compounds could induce apoptosis and cell cycle arrest in cancer cells, contributing to their antitumor effects.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm the presence of the fluorobenzamide moiety (e.g., aromatic protons at δ 7.2–8.1 ppm) and pyrimidine NH signals (δ 8.3–9.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z: 362.433 for CHFNO) .
Advanced - X-ray crystallography : Resolves dihedral angles between the pyrimidine and benzamide rings (e.g., 12–86° twists observed in analogous compounds) .
- DSC/TGA : Determines thermal stability, critical for formulation studies (decomposition >250°C common for aryl-pyrimidines) .
What biological targets are associated with this compound, and how are binding affinities quantified experimentally?
Q. Basic
- Kinase inhibition : Analogous pyrimidine-benzamides inhibit FGFR (fibroblast growth factor receptor) with IC values <100 nM, assessed via kinase activity assays using ATP-Glo™ .
- HDAC inhibition : Related benzamides show class I HDAC inhibition (e.g., HDAC1 IC = 15 nM) using fluorometric substrate cleavage assays .
Advanced - SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (e.g., K = 2.4 nM for HDAC1 interaction) .
- Cellular thermal shift assays (CETSA) : Confirms target engagement in live cells by monitoring protein denaturation upon ligand binding .
How do structural modifications (e.g., fluoro vs. chloro substituents) impact the compound’s pharmacological profile?
Q. Advanced
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC values .
- Metabolic stability assays : LC-MS/MS analysis of hepatic microsome clearance rates .
How can researchers resolve contradictions in reported biological activity data (e.g., high in vitro potency vs. low in vivo efficacy)?
Advanced
Case study : A related benzamide showed HDAC1 IC = 20 nM in vitro but only 40% tumor growth inhibition in xenografts.
Resolution strategies :
PK/PD modeling : Identify suboptimal bioavailability (e.g., low C due to poor solubility). Adjust formulations using PEGylated nanoparticles to enhance exposure .
Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler™) to rule out counteractive kinase activation .
Tumor microenvironment analysis : Assess hypoxia or stromal interactions via RNA-seq of treated xenografts .
What computational tools are recommended for predicting the compound’s ADMET properties?
Q. Advanced
- ADMET Prediction :
- Molecular Dynamics (MD) Simulations :
What in vivo models are suitable for evaluating this compound’s therapeutic potential?
Q. Basic
- Xenograft models : SKM-1 (myelodysplastic syndrome) in immunodeficient mice, with tumor volume monitored via caliper measurements .
Advanced - Syngeneic models : BALB/c mice with CT26 tumors to assess immune-modulatory effects (e.g., CD8 T-cell infiltration via flow cytometry) .
- PK studies : Serial blood sampling in Sprague-Dawley rats to calculate AUC and bioavailability (e.g., F = 65% for (S)-17b analog) .
How does the compound’s selectivity for specific isoforms (e.g., HDAC1 vs. HDAC6) influence its therapeutic window?
Q. Advanced
What strategies mitigate synthesis challenges (e.g., low yield in pyrimidine-amine coupling)?
Q. Advanced
- Catalytic optimization : Use Pd/Cu bimetallic systems for Ullmann-type coupling (yield improvement from 45% to 82%) .
- Microwave-assisted synthesis : Reduces reaction time for pyrimidine ring formation from 12 h to 30 min .
- Purification : Reverse-phase HPLC with C18 columns (ACN/water gradient) to isolate >98% pure product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
